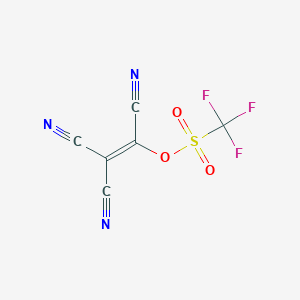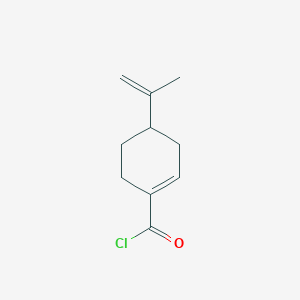
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the chlorination of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid. This reaction can be carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds with the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) and carbon dioxide (CO₂) as by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, a natural product found in citrus oils.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: A related ester compound.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: An alcohol derivative.
Uniqueness
4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic chemistry and various applications .
Propiedades
Número CAS |
90554-83-9 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4-prop-1-en-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3 |
Clave InChI |
KJVXLRSLUNIUKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(=CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


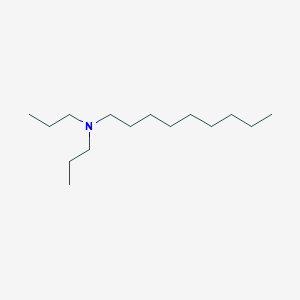
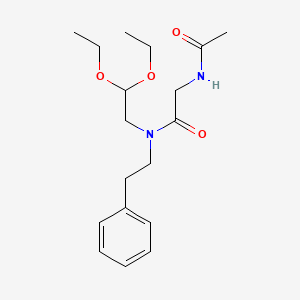
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


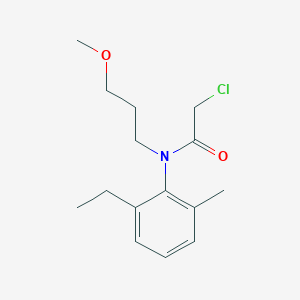
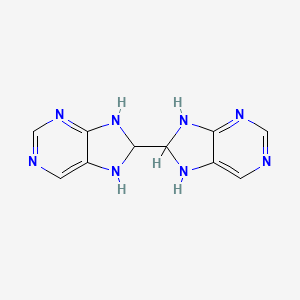
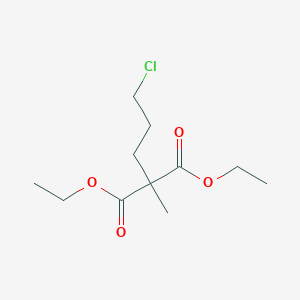
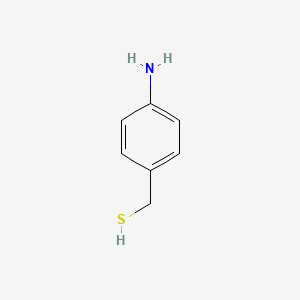
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
